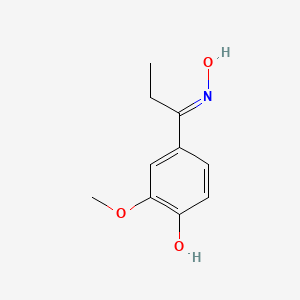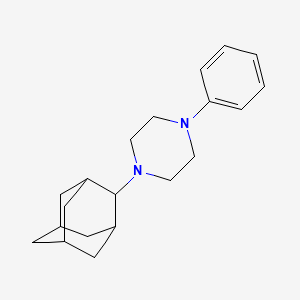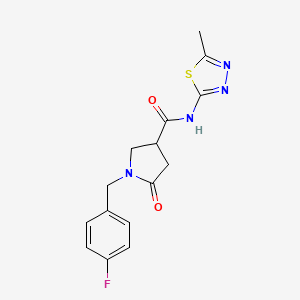
1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime, also known as carvacrol oxime, is a chemical compound with the molecular formula C10H13NO2. It is a derivative of carvacrol, a natural phenol found in many essential oils. Carvacrol oxime has gained attention in scientific research due to its potential therapeutic applications, particularly in the areas of cancer treatment and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in cancer cells is not fully understood. However, studies have suggested that it may induce cell death through the activation of apoptosis, a process of programmed cell death. Carvacrol oxime has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Carvacrol oxime has been shown to have antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Additionally, 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime has been shown to have a broad spectrum of anti-cancer activity, making it a potentially useful agent for treating various types of cancer. However, one limitation of using 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
Future research on 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime could focus on its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in cancer cells and to identify potential biomarkers for predicting its efficacy. Finally, clinical trials are needed to determine the safety and efficacy of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime in humans.
Synthesemethoden
Carvacrol oxime can be synthesized through a multi-step process starting with 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime as the starting material. The synthesis involves the conversion of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime to carvacryl chloride, which is then reacted with hydroxylamine hydrochloride to yield carvacryl oxime. The final step involves the reduction of carvacryl oxime to 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Carvacrol oxime has been studied for its potential anti-cancer properties. In vitro studies have shown that 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime can induce cell death in various cancer cell lines, including breast, colon, and prostate cancer cells. Additionally, 1-(4-hydroxy-3-methoxyphenyl)-1-propanone oxime oxime has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Eigenschaften
IUPAC Name |
4-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-8(11-13)7-4-5-9(12)10(6-7)14-2/h4-6,12-13H,3H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXKXNFSANJLNY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC(=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC(=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6118047.png)
![N-(4-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6118052.png)
![1,5-dimethyl-9-oxo-N,N'-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B6118054.png)

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6118073.png)
![N,N-diisopropyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6118090.png)
![N-(2,4-dimethylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6118098.png)
![N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B6118114.png)



![7-bromo-1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6118135.png)
![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B6118141.png)